molecular formula C19H24N2O2 B5861143 PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE

PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE

Cat. No.: B5861143
M. Wt: 312.4 g/mol
InChI Key: UAYWHBNBEKJEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE is a complex organic compound that features both piperidine and benzofuran moieties Piperidine is a six-membered heterocycle containing one nitrogen atom, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. The piperidine and benzofuran moieties can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and benzofuran derivatives, such as:

    PIPERIDINO(3-PIPERIDINO-1-BENZOFURAN-2-YL)METHANONE analogs: Compounds with slight modifications to the piperidine or benzofuran rings.

    Spiropiperidines: Compounds featuring a spiro linkage between piperidine and other ring systems.

    Substituted benzofurans: Benzofuran derivatives with various functional groups attached.

Uniqueness

This compound is unique due to its specific combination of piperidine and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

piperidin-1-yl-(3-piperidin-1-yl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19(21-13-7-2-8-14-21)18-17(20-11-5-1-6-12-20)15-9-3-4-10-16(15)23-18/h3-4,9-10H,1-2,5-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYWHBNBEKJEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(OC3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.